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Compound of Interest

Compound Name: 4-Methylhistamine hydrochloride

Cat. No.: B139109

For researchers, scientists, and professionals in drug development, understanding the nuanced
differences between endogenous molecules and their synthetic analogs is paramount. This
guide provides a detailed, data-driven comparison of 4-Methylhistamine hydrochloride and
its parent compound, histamine, focusing on their structural, physicochemical, and
pharmacological properties.

Structural and Physicochemical Properties

Histamine is a biogenic amine derived from the decarboxylation of the amino acid histidine. 4-
Methylhistamine is a derivative of histamine with a methyl group substituted at the 4-position of
the imidazole ring. This seemingly minor structural modification significantly alters its
pharmacological profile.
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4-Methylhistamine . .
Property . Histamine
Hydrochloride

2-(4-methyl-1H-imidazol-5-

] 2-(1H-imidazol-4-
IUPAC Name yl)ethan-1-amine

_ _ yl)ethanamine
dihydrochloride

Molecular Formula CeH11N3 - 2HCI CsHoNs3

Molecular Weight 198.10 g/mol 111.15 g/mol

A histamine molecule with a o ) )
N An imidazole ring with a two-
Structure methyl group at the 4-position ) ) )
o ) carbon ethylamine side chain.
of the imidazole ring.

Soluble in water and ethanol.

[1]

Solubility Soluble in water.

Pharmacological Profile: A Tale of Receptor
Selectivity

The primary pharmacological distinction between 4-Methylhistamine and histamine lies in their
affinity and selectivity for the four known histamine receptor subtypes (H1, H2, H3, and H4).
While histamine is a non-selective agonist, potently activating all four receptors, 4-
Methylhistamine exhibits remarkable selectivity for the H4 receptor.

Receptor Binding Affinities (Ki) and Functional
Potencies (EC50)

The following tables summarize the binding affinities and functional potencies of 4-
Methylhistamine and histamine at the four human histamine receptor subtypes. It is important
to note that values can vary between studies due to different experimental conditions.

4-Methylhistamine Hydrochloride
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— .. .. Functional Potency
Receptor Binding Affinity (Ki) Notes
(EC50/pEC50)

Very low affinity and
H1 >10 uM -log EC50 = 4.57[2]
potency.

Significantly lower
H2 -log KD = 4.27[2] -log EC50 = 5.23|2] affinity and potency

compared to H4.

Considered to have
H3 Very low potency[3][4] - negligible activity at
the H3 receptor.

7.0 £ 1.2 nM[3][4], 50 Potent and selective
H4 pEC50 = 7.4 + 0.1[5] ,
nM[5] H4 receptor agonist.
Histamine
Receptor Binding Affinity (Ki) Functional Potency (EC50)
H1 - 47 nM
H2
H3

3.8 £ 0.8 nM (in Tris buffer)[4],
4.7 £ 0.3 nM[4]

H4

Signaling Pathways

The differential receptor activation by histamine and 4-Methylhistamine translates into distinct
downstream signaling cascades.

Histamine Signaling Network

Histamine, as a non-selective agonist, can initiate a broad spectrum of cellular responses by
activating all four receptor subtypes, which couple to different G proteins.
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Histamine Receptor Signaling Pathways

4-Methylhistamine Signaling Pathway

In contrast, 4-Methylhistamine primarily activates the H4 receptor, leading to the inhibition of
adenylyl cyclase and a decrease in intracellular cAMP levels.
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4-Methylhistamine Signaling Pathway

Experimental Protocols

The following are representative protocols for key experiments used to characterize the
interaction of ligands with histamine receptors.

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test
compound for the H1 receptor.
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H1 Receptor Radioligand Binding Assay Workflow

Detailed Methodology:

 Membrane Preparation: Homogenize cells or tissues expressing the histamine H1 receptor
in a suitable buffer and prepare a membrane fraction by centrifugation.

 Incubation: In a 96-well plate, incubate a fixed amount of membrane protein with a constant
concentration of a radiolabeled H1 antagonist (e.g., [BH]mepyramine) and a range of

concentrations of the unlabeled test compound.

« Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters,
which traps the membrane-bound radioligand while allowing the unbound radioligand to pass

through.
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e Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound
radioligand.

 Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify
the amount of radioactivity using a liquid scintillation counter.

o Data Analysis: Plot the percentage of specific binding against the logarithm of the test
compound concentration. Fit the data to a sigmoidal dose-response curve to determine the
IC50 value, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff
equation.

Histamine H2 Receptor cAMP Functional Assay

This protocol measures the ability of a test compound to stimulate or inhibit the production of
cyclic AMP (cAMP) via the H2 receptor.

(Culture cells expressing H2 receptors)
Incubate cells with test compound
(and forskolin for antagonists)

(Lyse cells to release intracellular cAMP)

'

Quantify cAMP levels using a
competitive immunoassay (e.g., HTRF, ELISA)

'

Analyze data to determine EC50 or IC50 value

Workflow:
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H2 Receptor cAMP Functional Assay Workflow

Detailed Methodology:

Cell Culture: Culture a suitable cell line stably or transiently expressing the human histamine
H2 receptor in 96- or 384-well plates.

Compound Preparation: Prepare serial dilutions of the test compound in an appropriate
assay buffer.

Cell Stimulation: Remove the culture medium and add the test compound to the cells. For
antagonist testing, pre-incubate the cells with the antagonist before adding a known H2
agonist. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cCAMP
degradation.

Cell Lysis and cAMP Detection: After the incubation period, lyse the cells and measure the
intracellular cCAMP concentration using a commercially available detection kit, such as those
based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked
Immunosorbent Assay (ELISA).

Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound
concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for
agonists) or IC50 (for antagonists).

Conclusion

In summary, while histamine acts as a broad-spectrum agonist across all four histamine
receptor subtypes, 4-Methylhistamine hydrochloride is a highly selective and potent agonist
for the H4 receptor. This selectivity makes 4-Methylhistamine an invaluable pharmacological
tool for elucidating the specific physiological and pathophysiological roles of the H4 receptor,
particularly in the context of inflammation and immune responses. For researchers
investigating H4 receptor-mediated pathways, 4-Methylhistamine provides a level of specificity
that is unattainable with histamine. Conversely, histamine remains the tool of choice for
studying the integrated physiological responses involving multiple histamine receptor subtypes.
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The choice between these two compounds is, therefore, critically dependent on the specific
research question and the desired level of receptor selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b139109?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/6228278/
https://pubmed.ncbi.nlm.nih.gov/6228278/
https://pubmed.ncbi.nlm.nih.gov/16432504/
https://pubmed.ncbi.nlm.nih.gov/16432504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751501/
https://pubmed.ncbi.nlm.nih.gov/15947036/
https://pubmed.ncbi.nlm.nih.gov/15947036/
https://pubmed.ncbi.nlm.nih.gov/15947036/
https://www.semanticscholar.org/paper/Evaluation-of-Histamine-H1-%2C-H2-%2C-and-H3-Receptor-Lim-Rijn/ad51ddd81112b24d14f1f713a1c273222330d468
https://www.semanticscholar.org/paper/Evaluation-of-Histamine-H1-%2C-H2-%2C-and-H3-Receptor-Lim-Rijn/ad51ddd81112b24d14f1f713a1c273222330d468
https://www.semanticscholar.org/paper/Evaluation-of-Histamine-H1-%2C-H2-%2C-and-H3-Receptor-Lim-Rijn/ad51ddd81112b24d14f1f713a1c273222330d468
https://www.benchchem.com/product/b139109#comparing-4-methylhistamine-hydrochloride-and-histamine
https://www.benchchem.com/product/b139109#comparing-4-methylhistamine-hydrochloride-and-histamine
https://www.benchchem.com/product/b139109#comparing-4-methylhistamine-hydrochloride-and-histamine
https://www.benchchem.com/product/b139109#comparing-4-methylhistamine-hydrochloride-and-histamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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